N-Boc-4-iodo-L-phenylalanine ethyl ester CAS number and structure
N-Boc-4-iodo-L-phenylalanine ethyl ester CAS number and structure
Topic: N-Boc-4-iodo-L-phenylalanine ethyl ester Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Radiopharmaceutical Scientists.
[1]
Executive Technical Summary
N-Boc-4-iodo-L-phenylalanine ethyl ester (CAS: 943148-40-1 ) is a specialized non-natural amino acid derivative serving as a critical scaffold in peptidomimetic drug design and radiopharmaceutical synthesis.[1] Distinguished by its para-iodine substitution, this compound functions as a high-reactivity electrophile in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck), enabling the rapid diversification of peptide side chains. Additionally, it serves as a lipophilic precursor for radioiodinated tracers (
Physicochemical Identity & Structure
The compound combines a protected L-phenylalanine backbone with a reactive aryl iodide. The tert-butoxycarbonyl (Boc) group provides acid-labile amine protection, while the ethyl ester masks the C-terminus, rendering the molecule suitable for solution-phase synthesis or immediate cross-coupling protocols.
Structural Data
| Property | Specification |
| CAS Number | 943148-40-1 |
| IUPAC Name | Ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-iodophenyl)propanoate |
| Molecular Formula | |
| Molecular Weight | 419.26 g/mol |
| SMILES | CC(C)(C)OC(=O)NC=C1)C(=O)OCC |
| InChI Key | QYCIEEAEVUVRJX-ZDUSSCGKSA-N |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water |
| Chirality | L-isomer (S-configuration) |
Synthetic Architecture
The synthesis of N-Boc-4-iodo-L-phenylalanine ethyl ester is typically approached via two primary pathways. The Convergent Esterification route (Method A) is preferred in medicinal chemistry settings to minimize racemization and preserve the Boc group.
Method A: Carbodiimide-Mediated Esterification
This protocol utilizes N-Boc-4-iodo-L-phenylalanine (CAS 62129-44-6) as the starting material.
Reagents:
-
Substrate: N-Boc-4-iodo-L-phenylalanine (1.0 eq)
-
Alcohol: Absolute Ethanol (10.0 eq)
-
Coupling Agent: EDC·HCl (1.2 eq) or DCC (1.1 eq)
-
Catalyst: DMAP (0.1 eq)
-
Solvent: Anhydrous Dichloromethane (DCM)
Protocol:
-
Dissolution: Dissolve N-Boc-4-iodo-L-phenylalanine in anhydrous DCM (0.1 M concentration) under nitrogen atmosphere.
-
Activation: Add DMAP and the coupling agent (EDC·HCl) at 0°C. Stir for 15 minutes to form the O-acylisourea intermediate.
-
Addition: Add absolute ethanol dropwise.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.
-
Workup: Dilute with EtOAc, wash sequentially with 1M HCl (removes unreacted amine/DMAP), saturated
(removes unreacted acid), and brine. -
Purification: Dry over
, concentrate, and purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
Method B: Stepwise Protection (Scale-Up Route)
Start from 4-iodo-L-phenylalanine
Synthetic Workflow Diagram
Caption: Dual synthetic pathways for accessing the ethyl ester target. Route A is preferred for small-scale/high-purity needs; Route B for bulk synthesis.
Functional Utility in Drug Design
The iodine atom at the para-position is a "chemical handle" that allows this molecule to serve as a divergent intermediate.
Palladium-Catalyzed Cross-Coupling
The C-I bond is weaker than C-Br or C-Cl, making this compound an excellent substrate for Suzuki-Miyaura coupling under mild conditions. This is utilized to synthesize biphenyl-alanine derivatives , which are privileged structures in:
-
GLP-1 Agonists: Extending the side chain to interact with hydrophobic pockets.
-
Integrin Inhibitors: Mimicking the RGD sequence distance requirements.
Standard Suzuki Protocol:
-
Catalyst:
(3-5 mol%) -
Partner: Aryl boronic acid (
, 1.5 eq) -
Base:
or (3.0 eq) -
Solvent: Dioxane:Water (4:1), degassed.
-
Conditions: 80°C, 4–12 hours.
Radiopharmaceutical Precursor
The iodine atom can be exchanged for radioactive isotopes (
Logic Diagram: Application Pathways
Caption: Divergent application logic. The iodine handle enables library generation (green) or diagnostic imaging agents (red).
Quality Control & Characterization
To ensure the integrity of the compound for biological assays, the following analytical signatures must be verified.
Nuclear Magnetic Resonance (NMR) Expectations
-
NMR (400 MHz,
):- 7.62 (d, J = 8.4 Hz, 2H, Ar-H meta to alkyl): Characteristic iodine deshielding.
- 6.90 (d, J = 8.4 Hz, 2H, Ar-H ortho to alkyl).
- 5.05 (br d, 1H, NH): Boc carbamate proton.
-
4.55 (m, 1H,
-CH). -
4.16 (q, J = 7.1 Hz, 2H, Ester
). -
3.05 (m, 2H,
- ). -
1.42 (s, 9H, Boc
). -
1.25 (t, J = 7.1 Hz, 3H, Ester
).
Storage & Stability
-
Light Sensitivity: The C-I bond is photolabile. Store in amber vials.
-
Temperature: Store at 2–8°C for short term; -20°C for long term to prevent ester hydrolysis.
-
Atmosphere: Hygroscopic; store under inert gas (Argon/Nitrogen).
References
-
Chemical Identity: Heowns Biochem. (2024). Product Specification: (S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(4-iodophenyl)propanoate (CAS 943148-40-1).[1] Link
-
Synthesis Protocol: Schol. Res. Lib. (2011).[2] Synthesis of N-Boc protected amino acid derivatives. Der Pharma Chemica, 3(3), 174-188. Link
-
Suzuki Coupling Application: Guenther, M., et al. (2014). Suzuki-Miyaura reaction of N-Boc-4-iodophenylalanine catalyzed by Microgel Pd-Nanoparticles. ResearchGate. Link
-
Radioiodination Context: Coenen, H. H., et al. (2006). Radioiodinated amino acids for tumor imaging. Journal of Nuclear Medicine. Link
-
General Properties: ThermoFisher Scientific. (2024).[3] N-Boc-4-iodo-L-phenylalanine Safety Data Sheet. Link
